fluoro-Dapagliflozin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

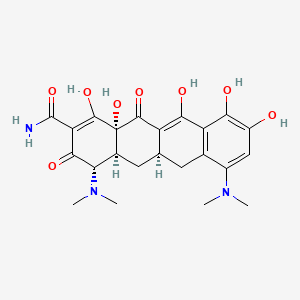

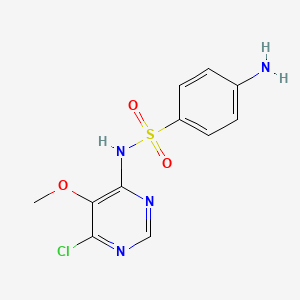

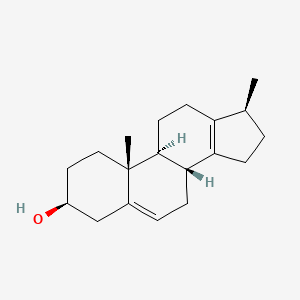

Fluoro-Dapagliflozin est un analogue structurel de la dapagliflozine, appartenant à la classe des inhibiteurs sélectifs du cotransporteur sodium-glucose 2 (SGLT2). Ces inhibiteurs jouent un rôle crucial dans la gestion du diabète en bloquant la réabsorption du glucose dans les reins, réduisant ainsi la glycémie .

Applications De Recherche Scientifique

Fluoro-Dapagliflozin finds applications in several scientific fields:

Medicine: It is primarily used to manage type 2 diabetes by inhibiting renal glucose reabsorption.

Chemistry: Researchers study its structure-activity relationship and explore modifications for improved efficacy.

Biology: Investigations focus on its impact on glucose homeostasis and potential cardiovascular benefits.

Industry: Pharmaceutical companies utilize it in drug development for diabetes treatment.

Mécanisme D'action

Target of Action

Fluoro-Dapagliflozin, like its parent compound Dapagliflozin, primarily targets the sodium-glucose cotransporter 2 (SGLT2) . SGLT2 is a transmembrane protein predominantly expressed in the proximal renal tubule . It plays a crucial role in mediating renal glucose reabsorption .

Mode of Action

This compound acts as an inhibitor of SGLT2 . By inhibiting SGLT2, it reduces the reabsorption of filtered glucose from the tubular lumen, thereby promoting urinary glucose excretion . This leads to a decrease in blood glucose levels, which is beneficial for managing type 2 diabetes mellitus .

Biochemical Pathways

This compound influences several biochemical pathways. It affects glucose metabolism, specifically the glycolysis/gluconeogenesis and pentose phosphate pathway . It also impacts the levels of various proteins and metabolites, including sex hormone-binding globulin, transferrin receptor protein 1, disintegrin, metalloprotease-like decysin-1, apolipoprotein A-IV, complement C3, fibronectin, afamin, attractin, xanthine, and uric acid .

Pharmacokinetics

The pharmacokinetics of this compound are expected to be similar to Dapagliflozin. Dapagliflozin is rapidly absorbed when administered orally, generally achieving peak plasma concentrations within 2 hours . It has an oral bioavailability of 78% and shows dose-proportional systemic exposure over a wide dose range . Dapagliflozin has extensive extravascular distribution with a mean volume of distribution of 118 L . The half-life for orally administered dapagliflozin is approximately 12.9 hours .

Result of Action

The primary result of this compound’s action is the reduction of blood glucose levels in patients with type 2 diabetes . It also has cardiovascular benefits, such as improving myocardial flow reserve , reducing epicardial adipose tissue thickness, and decreasing epicardial glucose uptake . These effects contribute to a reduced risk of cardiovascular complications .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is hydrolytically stable in the aquatic environment . In the context of the human body, the drug’s effects can be influenced by factors such as the patient’s renal function, blood glucose levels, and the presence of other medications

Analyse Des Réactions Chimiques

Le fluoro-dapagliflozine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs et les conditions courantes utilisés dans ces réactions restent non divulgués. Les principaux produits formés à partir de ces réactions ne sont pas non plus explicitement documentés.

4. Applications de la recherche scientifique

Le fluoro-dapagliflozine trouve des applications dans plusieurs domaines scientifiques :

Médecine : Il est principalement utilisé pour gérer le diabète de type 2 en inhibant la réabsorption rénale du glucose.

Chimie : Les chercheurs étudient sa relation structure-activité et explorent les modifications pour une efficacité améliorée.

Biologie : Les recherches se concentrent sur son impact sur l'homéostasie du glucose et les avantages cardiovasculaires potentiels.

Industrie : Les entreprises pharmaceutiques l'utilisent dans le développement de médicaments pour le traitement du diabète.

5. Mécanisme d'action

Le mécanisme du fluoro-dapagliflozine implique l'inhibition sélective du SGLT2. Il se lie au SGLT2 dans les tubules rénaux, empêchant la réabsorption du glucose. Par conséquent, l'excès de glucose est excrété dans l'urine, ce qui entraîne une réduction de la glycémie. Les cibles moléculaires et les voies impliquées sont complexes et nécessitent des recherches supplémentaires.

Comparaison Avec Des Composés Similaires

Le fluoro-dapagliflozine présente des similitudes avec la dapagliflozine, mais se distingue par sa substitution de fluor. D'autres composés similaires comprennent l'empagliflozine et la canagliflozine, qui inhibent également le SGLT2.

Méthodes De Préparation

La voie de synthèse du fluoro-dapagliflozine implique des réactions chimiques spécifiques. Malheureusement, les procédures de synthèse détaillées et les conditions de réaction ne sont pas facilement disponibles dans la littérature. Les méthodes de production industrielle suivent probablement des protocoles établis pour les inhibiteurs du SGLT2.

Propriétés

IUPAC Name |

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-5-fluoro-6-(hydroxymethyl)oxane-3,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClFO5/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(23)17(11-24)28-21/h3-8,10,17-21,24-26H,2,9,11H2,1H3/t17-,18-,19+,20-,21+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYRXTNZYAGBKPS-ADAARDCZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)F)O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)F)O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClFO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does fluoro-Dapagliflozin interact with hSGLT2 and what are the downstream effects?

A1: this compound exerts its effect by binding specifically to hSGLT2, a protein primarily found in the apical membrane of the early proximal tubule in the kidney []. This binding prevents glucose reabsorption in the kidneys, leading to increased glucose excretion in urine and a subsequent decrease in blood glucose levels []. This mechanism makes this compound and other SGLT2 inhibitors a potential therapeutic strategy for managing diabetes.

Q2: How does the structure of this compound influence its binding affinity and selectivity for hSGLT2 compared to Dapagliflozin?

A2: this compound exhibits a ~100-fold higher selectivity for hSGLT2 (Ki = 6 nM) compared to hSGLT1 (Ki = 400 nM), similar to Dapagliflozin []. This suggests that the fluorine atom in this compound does not significantly alter its binding preference. Both inhibitors also demonstrate a slow dissociation rate from hSGLT2 (t1/2, Off ≥ 180 s), indicating a strong interaction with the target []. This slow dissociation could contribute to their sustained efficacy in vivo. Interestingly, while the presence of a glucose moiety is crucial for binding, modifications to this sugar group, like the substitution seen in galacto-Dapagliflozin, can influence both potency and selectivity []. This highlights the intricate interplay between the sugar and aglycone components in determining the overall binding profile of these inhibitors.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

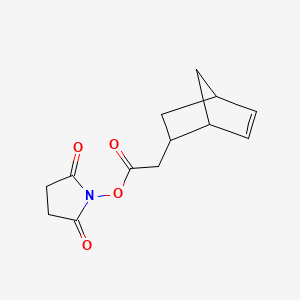

![(6aR,9S,10aR)-7-Methyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-amine](/img/structure/B571544.png)